ウンデシルメタクリレート

説明

Undecyl methacrylate is a chemical compound that belongs to the family of methacrylates. It is commonly used in the field of polymer science and is known for its ability to polymerize readily. The compound is used in various applications, including coatings, adhesives, and dental materials. In

科学的研究の応用

メタクリレート官能化ホスホネートおよびホスフェートの合成

ウンデシルメタクリレートは、長いアルキル鎖スペーサーを有するメタクリレート官能化ホスホネートおよびホスフェートの合成に使用されます . これらの分子は、重合可能な界面活性剤のクラスを表しています。 調製した化合物の自己凝集とミセル形成は、水溶液中で調べられました .

金属酸化物表面の改質

金属酸化物表面の改質のための表面活性モノマーとして、有機リン系両親媒性化合物の合成が提示されています . リンヘッド基とメタクリレート基の間のスペーサーは、その長さおよび組成に関して変化しました .

ナノコンポジットまたはハイブリッド材料の用途

多くの科学的および技術的用途では、有機リン系誘導体のアルキル鎖が、さらなる化学変換を可能にする追加の有機官能基を含む必要がある . 特に重合可能な基は、ナノコンポジットまたはハイブリッド材料の用途にとって興味深い .

難燃性

有機ホスホネートおよび-ホスフェートは一般的に、難燃性など、さまざまな技術的用途を持っています .

歯科材料

これらのシステムは、生物学的分子を表面に付着させる、または有機材料を生物学的界面に接続する上で重要な役割を果たし、技術的には、たとえば、歯科材料で使用されます .

塗料、ラッカー、および接着剤の接着促進剤

作用機序

Target of Action

Undecyl methacrylate is a long-chain alkyl methacrylate ester . It is primarily used in the synthesis of polymers, particularly in the creation of block copolymers . The primary targets of undecyl methacrylate are therefore the monomers or polymers it is combined with during the polymerization process .

Mode of Action

Undecyl methacrylate interacts with its targets through a process known as polymerization . This involves the reaction of monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks . In the case of block copolymers, undecyl methacrylate can be combined with other monomers to create polymers with specific properties .

Biochemical Pathways

The biochemical pathways involved in the action of undecyl methacrylate are primarily related to the polymerization process . The exact pathways can vary depending on the specific monomers or polymers involved and the conditions under which the polymerization occurs .

Pharmacokinetics

Its properties such as hydrophobicity can influence its behavior in a given environment .

Result of Action

The result of undecyl methacrylate’s action is the formation of polymers with specific properties . These can be used in a variety of applications, including the creation of materials with unique physical and chemical characteristics .

Action Environment

The action of undecyl methacrylate can be influenced by various environmental factors. For example, the temperature and presence of a catalyst can affect the rate and extent of the polymerization process . Additionally, the specific monomers or polymers it is combined with can influence the properties of the resulting polymer .

将来の方向性

There is a general trend in creating materials in a more sustainable way . The field of acrylic resin production follows this trend, and the use of biobased monomers is at the forefront of this trend . There are numerous biomass feedstock pathways toward conventional monomers which are now produced mainly from crude oil . Future research is likely to focus on improving the clinical durability of methacrylates while retaining the inherent advantages of acrylic-based chemistry .

生化学分析

Biochemical Properties

The interaction between polymer chains and solvent molecules, as well as the interaction among polymer chains, are of vital importance .

Cellular Effects

For instance, gelatin methacrylate hydrogels have been found to support the growth and differentiation of primary human osteoblasts . The cells responded positively to the degree of methacrylation, showing attachment, growth, and proliferation on the hydrogels .

Molecular Mechanism

The molecular mechanism of undecyl methacrylate is not fully elucidated. Methacrylates are known to undergo a variety of reactions. For instance, methacrylic acid, a related compound, is known to participate in a number of side reactions during polymerization .

Temporal Effects in Laboratory Settings

A related compound, liquid crystalline poly(11-(4-((E)-4-butylstyryl)phenoxy)undecyl methacrylate) (PMAS), has been found to undergo a sharp and reversible insoluble-to-soluble transition in solvents at certain temperatures .

Metabolic Pathways

The metabolic pathways involving undecyl methacrylate are not well-understood. Methacrylates are known to be involved in a variety of metabolic pathways. For instance, histone lysine methacrylation is a dynamic post-translational modification regulated by certain enzymes .

特性

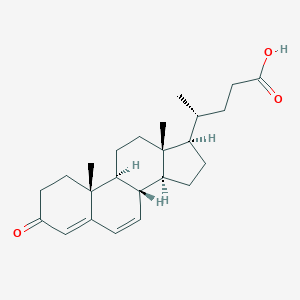

IUPAC Name |

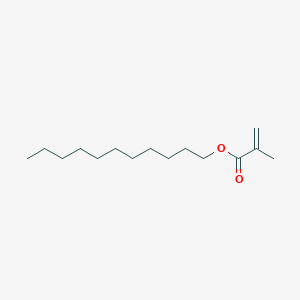

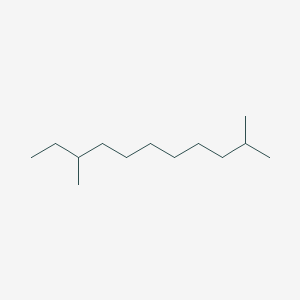

undecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-4-5-6-7-8-9-10-11-12-13-17-15(16)14(2)3/h2,4-13H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLHYNPADOCLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066066 | |

| Record name | Undecyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16493-35-9 | |

| Record name | Undecyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16493-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, undecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016493359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, undecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of undecyl methacrylate?

A1: Undecyl methacrylate has the molecular formula C15H28O2 and a molecular weight of 240.38 g/mol.

Q2: What are some notable spectroscopic characteristics of undecyl methacrylate?

A2: While specific spectroscopic data isn't extensively discussed in the provided research, NMR spectroscopy is a valuable tool for analyzing undecyl methacrylate. For example, 1H NMR spectroscopy was used to investigate the alkaline degradation of polymerized ionic liquids incorporating undecyl methacrylate as a backbone. []

Q3: How does the structure of undecyl methacrylate influence its polymerization behavior?

A3: The presence of various substituents in the undecyl chain of both undecyl acrylate and undecyl methacrylate can significantly impact their rates of polymerization. [] This highlights the importance of the alkyl chain structure in influencing the reactivity of the methacrylate group during polymerization.

Q4: Does undecyl methacrylate exhibit any liquid crystalline properties?

A4: While undecyl methacrylate itself is not liquid crystalline, it serves as a valuable building block for liquid crystalline polymers. For instance, incorporating undecyl methacrylate with a cyanobiphenyl mesogen creates polymers exhibiting smectic liquid-crystalline phases. [, ] These liquid crystalline polymers show potential in applications like membrane separation due to their unique temperature-dependent gas transport behavior. []

Q5: How is undecyl methacrylate utilized in the development of porous films?

A5: Researchers have explored the use of side-chain-type liquid-crystalline star polymers containing undecyl methacrylate for fabricating regularly porous films through the breath-figure method. [] This method utilizes the condensation of water droplets to create porous structures. The study demonstrated that hydrophobic polymers incorporating undecyl methacrylate with local polar groups are particularly suitable for forming such structures. []

Q6: Can undecyl methacrylate be incorporated into polymers with photoresponsive properties?

A6: Yes, incorporating azobenzene units alongside undecyl methacrylate in block copolymers results in materials responsive to UV/Vis light. [, , ] These materials exhibit reversible morphological changes upon irradiation, making them promising for applications like smart devices and controlled drug delivery. []

Q7: What role does undecyl methacrylate play in the synthesis of amphiphilic polymers?

A7: Undecyl methacrylate is a key component in creating amphiphilic block copolymers, often paired with hydrophilic blocks like poly(ethylene oxide). [, , , ] These polymers self-assemble in solution, forming structures like micelles with ordered cores, showcasing their potential in drug delivery applications. []

Q8: Are there any applications of undecyl methacrylate in the biomedical field?

A8: Research suggests potential biomedical applications for polymers incorporating undecyl methacrylate. For example, poly(11-(9H-carbazol-9-yl)undecyl methacrylate) exhibits memristor characteristics, showcasing potential as flexible synaptic substitutes. [] Additionally, the synthesis of [14C]SK&F 97426A, a bile acid sequestrant, utilized 11-trimethylammonioundecylmethacrylate chloride as a key component. []

Q9: How stable is undecyl methacrylate under alkaline conditions?

A9: Studies investigating the alkaline stability of polymerized ionic liquids with undecyl methacrylate backbones revealed varying degrees of degradation depending on the cation and specific backbone structure. [] For example, butylpyrrolidinium-based PILs with ethyl and undecyl methacrylate backbones displayed superior stability compared to those with undecyl acrylate backbones. []

Q10: How does the length of the alkyl spacer in a copolymer affect the properties of materials containing undecyl methacrylate and azobenzene?

A10: Research on polymethacrylates containing both carbazolyl and azobenzene groups revealed that the length of the alkyl spacer connecting the azobenzene unit to the methacrylic backbone influences the kinetics of photo-orientation and thermal relaxation processes. [, ] These findings highlight the importance of spacer length optimization in fine-tuning material properties for specific applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-6-fluorobenzo[d][1,3]dioxole](/img/structure/B104280.png)